N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride

Description

The exact mass of the compound N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39689. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

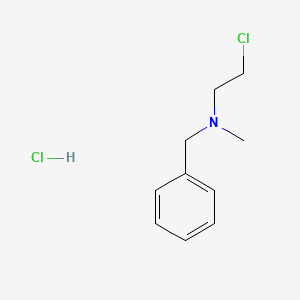

IUPAC Name |

N-benzyl-2-chloro-N-methylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-12(8-7-11)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIXYEMKFUOLDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)CC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946225 |

Source

|

| Record name | N-Benzyl-2-chloro-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23510-18-1 |

Source

|

| Record name | Benzenemethanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23510-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 23510-18-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2-chloro-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Selective Noradrenergic Neurotoxin DSP-4: A Technical Guide for Researchers

An In-depth Exploration of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride for the Precise Lesioning of Locus Coeruleus Projections

Introduction: The Significance of Noradrenergic System Research

The central noradrenergic system, originating primarily from the locus coeruleus (LC), is a critical modulator of a vast array of physiological and cognitive processes, including arousal, attention, stress responses, and memory.[1] Dysregulation of this system has been implicated in a variety of neuropsychiatric and neurodegenerative disorders, such as depression, anxiety, Alzheimer's disease, and Parkinson's disease.[2][3][4][5] Consequently, the ability to selectively manipulate noradrenergic neurons is an invaluable tool in neuroscience research, enabling a deeper understanding of their functional roles in both health and disease. N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride, commonly known as DSP-4, has emerged as a potent and widely utilized neurotoxin for achieving this selective chemical lesioning.[6][7] This guide provides a comprehensive technical overview of DSP-4, from its molecular mechanism of action to practical experimental protocols and key research applications.

Core Principles of DSP-4 Neurotoxicity: Mechanism and Selectivity

DSP-4's utility as a research tool is rooted in its remarkable selectivity for noradrenergic neurons, particularly those originating from the locus coeruleus.[8][9][10] This selectivity is not absolute but is pronounced enough to make it a powerful agent for studying the specific contributions of the LC-noradrenergic system.

Molecular Mechanism of Action

The neurotoxic effects of DSP-4 are initiated by a series of well-defined molecular events.[8][9][10] Once administered, DSP-4, being a lipophilic molecule, readily crosses the blood-brain barrier.[6][8][9][10] Inside the brain, it undergoes a chemical transformation, cyclizing into a reactive aziridinium ion.[8][9][10] This highly reactive intermediate is then recognized and actively transported into noradrenergic nerve terminals by the norepinephrine transporter (NET).[8][9][10]

Once inside the neuron, the aziridinium ion of DSP-4 covalently binds to and alkylates various intracellular macromolecules, leading to a cascade of cytotoxic events that ultimately result in the degeneration of the nerve terminal.[11] This process also leads to an irreversible inhibition of the norepinephrine transporter itself.[8][9][10]

Caption: Molecular mechanism of DSP-4 neurotoxicity.

Basis of Selectivity

The preferential targeting of noradrenergic neurons by DSP-4 is primarily attributed to its high affinity for the norepinephrine transporter.[12] Neurons that do not express NET, or express it at very low levels, are largely spared from the neurotoxic effects of DSP-4. This explains the minimal impact on serotonergic and dopaminergic systems.[8][9][10]

Furthermore, within the noradrenergic system, there appears to be a differential susceptibility to DSP-4. Axon terminals originating from the locus coeruleus are particularly vulnerable, while non-coerulean noradrenergic projections, for instance in the hypothalamus, are more resistant.[12][13][14] This differential sensitivity is thought to be due to pharmacological differences in the norepinephrine transporters present on these distinct neuronal populations.[12]

Experimental Protocols: A Practical Guide to Noradrenergic Lesioning with DSP-4

The successful implementation of DSP-4-induced noradrenergic lesioning requires careful attention to experimental parameters. The following protocols are provided as a general guideline and may require optimization based on the specific animal model and research question.

Animal Models and Dosage Regimens

DSP-4 has been effectively used in a variety of animal models, most commonly in rodents (rats and mice).[8][15] The choice of species and strain can influence the neurotoxic outcome, and therefore, pilot studies are recommended to determine the optimal dosage.

| Parameter | Recommendation | Rationale |

| Species | Rats (Sprague-Dawley, Wistar), Mice (C57BL/6) | Widely used and well-characterized responses to DSP-4.[3][15][16] |

| Dosage | 50 mg/kg (intraperitoneal injection) | A commonly used dose that produces significant and long-lasting depletion of norepinephrine in the cortex and hippocampus.[2][8][17][18][19] Dose-dependent effects have been reported, with lower doses potentially leading to different behavioral outcomes.[20][21] |

| Administration | Intraperitoneal (i.p.) injection | A systemic administration route that allows DSP-4 to cross the blood-brain barrier and distribute throughout the central nervous system.[8][15] |

| Vehicle | Sterile 0.9% saline or distilled water | DSP-4 hydrochloride is soluble in aqueous solutions.[2][22] It is crucial to prepare the solution fresh immediately before use due to its instability.[15] |

| Frequency | Single injection or two injections spaced one week apart | A single injection is often sufficient for significant lesioning.[18] However, a two-dose regimen may produce more extensive and consistent axon degeneration.[3][4][17] |

Step-by-Step Experimental Workflow

-

Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment to minimize stress-related confounds.

-

Preparation of DSP-4 Solution: Due to its light sensitivity and instability in solution, DSP-4 should be dissolved in sterile saline or distilled water immediately before injection and protected from light.[15]

-

Administration: Administer the prepared DSP-4 solution via intraperitoneal injection at the desired dosage.

-

Post-Injection Monitoring: Monitor the animals for any adverse reactions. While generally well-tolerated at standard doses, transient weight loss may be observed in the days following injection.[15]

-

Lesion Maturation: Allow sufficient time for the neurotoxic effects to manifest and stabilize. A period of 2 to 3 weeks is typically recommended before behavioral testing or post-mortem analysis.[15][18]

-

Verification of Lesion: It is imperative to verify the extent and selectivity of the noradrenergic lesion. This can be achieved through various neurochemical and histological techniques.

Sources

- 1. Neurotoxic effects of DSP-4 on the central noradrenergic system in male zebra finches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neonatal DSP-4 Treatment Modifies Antinociceptive Effects of the CB1 Receptor Agonist Methanandamide in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease | eNeuro [eneuro.org]

- 5. A comprehensive analysis of the effect of DSP4 on the locus coeruleus noradrenergic system in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Selective effects of DSP-4 on locus coeruleus axons: are there pharmacologically different types of noradrenergic axons in the central nervous system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The selective neurotoxin DSP-4 impairs the noradrenergic projections from the locus coeruleus to the inferior colliculus in rats [frontiersin.org]

- 14. Immunohistochemical analysis of the neurotoxic effects of DSP-4 identifies two populations of noradrenergic axon terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Noradrenergic-Dopaminergic Interactions Due to DSP-4-MPTP Neurotoxin Treatments: Iron Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The neurotoxin DSP-4 induces hyperalgesia in rats that is accompanied by spinal oxidative stress and cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Central noradrenergic lesion induced by DSP-4 impairs the acquisition of avoidance reactions and prevents molecular changes in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dose-dependent effects of noradrenergic denervation by DSP-4 treatment on forced swimming and beta-adrenoceptor binding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dose-dependent effects of noradrenergic denervation by DSP-4 treatment on forced swimming and β-adrenoceptor binding in the rat | Semantic Scholar [semanticscholar.org]

- 22. medchemexpress.com [medchemexpress.com]

A Technical Guide to N-(2-Chloroethyl)-Alkyl-Benzylamine Compounds in Neuroscientific Research

This guide provides an in-depth technical overview of the research applications of N-(2-chloroethyl)-alkyl-benzylamine compounds. While the specific query focused on N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride, the vast body of scientific literature and established experimental use centers on its close structural analog, N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride , universally known in the scientific community as DSP4 .

The critical functional group, the N-(2-chloroethyl)amine moiety, is a nitrogen mustard that confers the alkylating and neurotoxic properties to this class of molecules. Due to the extensive validation and characterization of DSP4, this guide will focus on its established applications as the archetypal tool for selective noradrenergic neurodegeneration. The principles, mechanisms, and protocols described herein are foundational for research involving this class of compounds.

Introduction: The Chemical Tool for Noradrenergic Denervation

N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP4) is a highly selective neurotoxin used to induce the degeneration of noradrenergic (NA) nerve terminals in both the central and peripheral nervous systems.[1] Its utility in research lies in its ability to create a robust and long-lasting depletion of norepinephrine (NE), particularly from nerve terminals originating in the locus coeruleus (LC).[2] This makes DSP4 an invaluable tool for elucidating the role of the central noradrenergic system in a wide array of physiological and pathological processes, including cognition, mood, and neurodegenerative diseases like Parkinson's.[3]

Mechanism of Action: A Trojan Horse Strategy

The selectivity of DSP4 for noradrenergic neurons is a direct consequence of its molecular structure, which allows it to be recognized and transported by the norepinephrine transporter (NET). The process can be conceptualized as a "Trojan Horse" mechanism.

-

Selective Uptake: Systemically administered DSP4 circulates and readily crosses the blood-brain barrier.[2] Its structure mimics that of norepinephrine, granting it high affinity for the NET, which is densely expressed on the presynaptic membranes of noradrenergic neurons.

-

Intracellular Cyclization & Alkylation: Once inside the neuron, the 2-chloroethyl group undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then irreversibly alkylates nucleophilic sites on essential intracellular macromolecules, such as proteins and nucleic acids.

-

Degeneration: This covalent modification disrupts critical cellular functions, leading to oxidative stress, metabolic failure, and ultimately, the chemical transection and degeneration of the axon terminal.[4][5]

The process is exquisitely selective. Neurons that do not express the NET, such as dopaminergic and serotonergic neurons, are largely spared, although some minor effects on serotonin have been noted in some studies.[2][4]

Caption: Mechanism of DSP4-induced neurotoxicity in noradrenergic neurons.

Core Research Application: Modeling Norepinephrine Deficiency

The primary use of DSP4 is to create animal models (typically rats and mice) with depleted central norepinephrine levels. These models are instrumental in investigating the functional roles of the noradrenergic system.

Key Research Areas:

-

Cognition and Memory: Studying the impact of NA depletion on learning, attention, and memory consolidation.

-

Neurodegenerative Diseases: Investigating the contribution of noradrenergic cell loss in conditions like Parkinson's disease and Alzheimer's disease.[3]

-

Affective Disorders: Modeling depressive-like states and exploring the mechanism of antidepressant medications.

-

Neurodevelopment: Administering DSP4 to neonatal animals to study the role of norepinephrine in brain development.[1][2]

Data Summary: DSP4 Administration and Efficacy

The following table summarizes typical experimental parameters for DSP4-induced noradrenergic denervation in rodents.

| Parameter | Typical Specification | Rationale & Key Considerations |

| Animal Model | Rats (Sprague-Dawley, Wistar), Mice (C57BL/6) | Species and strain differences in sensitivity to DSP4 exist. Pilot studies may be required to determine the optimal dose. |

| Dosage | 50 mg/kg (Rats), 40-60 mg/kg (Mice) | This dose typically achieves >80% depletion in target regions like the cortex and hippocampus. Lower doses may be used for partial lesions. |

| Route | Intraperitoneal (i.p.) injection | Provides systemic distribution and reliable absorption. |

| Vehicle | Sterile Saline (0.9% NaCl) or Water | DSP4 hydrochloride is water-soluble. Solutions should be prepared fresh immediately before use as the compound can degrade in aqueous solution. |

| Time to Effect | 7-14 days | The degenerative process takes time. Neurochemical and behavioral testing should be performed after this period to ensure maximal and stable depletion. Long-term depletion can last for months.[4] |

| Expected Depletion | Cortex: 80-95% Hippocampus: 80-95% Spinal Cord: >90% Hypothalamus: 20-40% | The depletion is most pronounced in terminal fields of the locus coeruleus. Regions with NA terminals from other nuclei (e.g., hypothalamus) are less affected.[6] |

| Control Group | Vehicle-injected animals (e.g., saline i.p.) | Essential for controlling for injection stress and vehicle effects. |

| Validation Control | Desipramine (25 mg/kg, i.p.) + DSP4 | Desipramine is a potent NET inhibitor. Pre-treatment with desipramine blocks the uptake of DSP4 into noradrenergic neurons, thus preventing the neurotoxic effects and validating that the lesion is NET-dependent.[4][7] |

Experimental Protocols & Workflow

Protocol: In Vivo Noradrenergic Denervation in Rats

Objective: To achieve selective and robust depletion of norepinephrine in the rat central nervous system.

Materials:

-

N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP4) (CAS: 40616-75-9)

-

Sterile 0.9% saline solution

-

Desipramine hydrochloride (for validation control)

-

Syringes (1 mL) and needles (25-27 gauge)

-

Adult male Sprague-Dawley rats (250-300g)

Procedure:

-

Preparation (Perform Immediately Before Use):

-

Weigh the required amount of DSP4 in a fume hood, observing all safety precautions for handling a toxic substance.

-

Dissolve DSP4 in sterile saline to a final concentration of 10 mg/mL. Vortex gently to ensure complete dissolution. The solution should be clear.

-

For Validation Control: Prepare a desipramine solution in saline (e.g., 5 mg/mL).

-

-

Animal Dosing:

-

Weigh each rat to calculate the precise injection volume.

-

DSP4 Treatment Group: Administer DSP4 solution via intraperitoneal (i.p.) injection at a dose of 50 mg/kg.

-

Vehicle Control Group: Administer an equivalent volume of sterile saline i.p.

-

Validation Control Group: Administer desipramine (25 mg/kg, i.p.) 30-60 minutes prior to administering the DSP4 dose (50 mg/kg, i.p.).

-

-

Post-Injection Monitoring:

-

Return animals to their home cages. Monitor for any acute adverse reactions, though they are rare at standard doses.

-

Allow a 7 to 14-day post-injection period for the neurotoxic effects to stabilize before proceeding with behavioral or neurochemical analyses.

-

Protocol: Lesion Verification by HPLC-ECD

Objective: To quantify norepinephrine levels in specific brain regions to confirm the extent and selectivity of the DSP4-induced lesion.

Procedure:

-

Tissue Collection:

-

Following the 7-14 day waiting period, euthanize animals according to approved institutional protocols.

-

Rapidly decapitate and extract the brain. Place it in an ice-cold brain matrix.

-

Dissect target regions (e.g., hippocampus, prefrontal cortex, striatum) on a cold plate.

-

Immediately snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

-

-

Sample Preparation:

-

Weigh the frozen tissue samples.

-

Homogenize the tissue in an appropriate acidic buffer (e.g., 0.1 M perchloric acid) containing an internal standard.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g for 15 min at 4°C).

-

Collect the supernatant for analysis.

-

-

HPLC-ECD Analysis:

-

Inject the supernatant into a High-Performance Liquid Chromatography (HPLC) system equipped with an electrochemical detector (ECD).

-

Separate monoamines (norepinephrine, dopamine, serotonin) using a reverse-phase C18 column.

-

Quantify the concentration of each monoamine by comparing the peak area to that of known standards and normalizing to the internal standard and tissue weight.

-

-

Data Interpretation (Trustworthiness & Validation):

-

A successful lesion is confirmed by a significant (>80%) reduction in norepinephrine levels in the cortex and hippocampus of DSP4-treated animals compared to vehicle controls.

-

The selectivity of the lesion is validated by demonstrating that levels of dopamine (in the striatum) and serotonin (in the cortex/hippocampus) are not significantly different between DSP4-treated and control groups.[4]

-

The validation control group (Desipramine + DSP4) should show norepinephrine levels comparable to the vehicle control group, confirming the NET-dependent mechanism.

-

Caption: Standard experimental workflow for DSP4-based research.

Conclusion

N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP4) is a powerful and specific pharmacological tool for investigating the central noradrenergic system. Its reliable and long-lasting neurotoxic effect, mediated by the norepinephrine transporter, provides researchers with a validated model to explore the causal role of norepinephrine in health and disease. Proper experimental design, including appropriate controls for vehicle effects and mechanistic validation with NET inhibitors like desipramine, is critical for ensuring the scientific integrity and trustworthiness of the data generated using this indispensable compound.

References

-

Ross, S. B., & Stenfors, C. (2015). Long-term effects of N-2-chlorethyl-N-ethyl-2-bromobenzylamine hydrochloride on noradrenergic neurones in the rat brain and heart. Journal of Neural Transmission, 122(1), 27-37. [Link]

-

Fajardo, M. A., et al. (1984). The neurotoxic compound N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP4) depletes endogenous norepinephrine and enhances release of [3H]norepinephrine from rat cortical slices. Journal of Pharmacology and Experimental Therapeutics, 231(1), 131-136. [Link]

-

Jaim-Etcheverry, G., & Zieher, L. M. (1980). DSP4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)--a useful denervation tool for central and peripheral noradrenaline neurons. European Journal of Pharmacology, 65(2-3), 209-214. [Link]

-

Srinivasan, J., & Schmidt, W. J. (2003). Behavioral and Neurochemical Effects of Noradrenergic Depletions With N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine in 6-hydroxydopamine-induced Rat Model of Parkinson's Disease. Neuroscience, 119(1), 29-40. [Link]

- Zieher, L. M., & Jaim-Etcheverry, G. (1980). Neurotoxicity of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP 4) on noradrenergic neurons is mediated by its transport into the neuron. Advances in Biochemical Psychopharmacology, 25, 287-293.

-

PubChem. (n.d.). N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride. National Center for Biotechnology Information. [Link]

-

Landa, M. E., Rubio, M. C., & Jaim-Etcheverry, G. (1988). [N-2-chloroethyl-N-ethyl-2-bromobenzylamine (DSP4) increases the liberation of 3H-noradrenaline produced by depolarization of the nerve ending]. Acta Physiologica et Pharmacologica Latinoamericana, 38(2), 167-180. [Link]

-

Zieher, L. M., & Jaim-Etcheverry, G. (1980). DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats. Brain Research, 198(2), 472-476. [Link]

-

Tuomisto, L., & Tuomainen, P. (1994). Overflow of noradrenaline and dopamine in frontal cortex after [N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine] (DSP-4) treatment: in vivo microdialysis study in anaesthetized rats. Journal of Neurochemistry, 62(4), 1495-1503. [Link]

Sources

- 1. DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSP4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)--a useful denervation tool for central and peripheral noradrenaline neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Behavioral and neurochemical effects of noradrenergic depletions with N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine in 6-hydroxydopamine-induced rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-term effects of N-2-chlorethyl-N-ethyl-2-bromobenzylamine hydrochloride on noradrenergic neurones in the rat brain and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Overflow of noradrenaline and dopamine in frontal cortex after [N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine] (DSP-4) treatment: in vivo microdialysis study in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The neurotoxic compound N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP4) depletes endogenous norepinephrine and enhances release of [3H]norepinephrine from rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurotoxin N-(2-Chloroethyl)-N-methylbenzylamine Hydrochloride (DSP-4): A Technical Guide to Modeling Noradrenergic Neuron Degeneration

This guide provides an in-depth technical overview of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride (DSP-4), a potent and selective neurotoxin for noradrenergic neurons originating in the locus coeruleus (LC). It is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases, psychiatric disorders, and the fundamental roles of the noradrenergic system in brain function. This document will delve into the mechanism of action of DSP-4, provide detailed experimental protocols for its use in preclinical models, and discuss the methods for assessing its neurotoxic effects.

Introduction: The Significance of DSP-4 in Neuroscience Research

The noradrenergic system, with its primary nucleus in the locus coeruleus, plays a critical role in regulating a wide array of physiological and cognitive processes, including arousal, attention, stress responses, and memory.[1][2] Dysfunction of this system is implicated in the pathophysiology of several neurological and psychiatric conditions, such as Alzheimer's disease, Parkinson's disease, and depression.[3][4][5] The selective neurotoxin N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride, commonly known as DSP-4, has emerged as an invaluable pharmacological tool for modeling the degeneration of these specific neuronal populations.[6][7][8][9][10][11]

First described in 1980, DSP-4 is a systemically active neurotoxin that readily crosses the blood-brain barrier.[9][10][12] Its remarkable selectivity for noradrenergic neurons, particularly those projecting from the locus coeruleus, allows for the creation of animal models with targeted noradrenergic deficits.[1][2][6][7][13][14] This targeted approach enables researchers to investigate the causal role of noradrenergic dysfunction in various disease states and to explore potential therapeutic interventions. This guide will provide the foundational knowledge and practical insights necessary for the effective and responsible use of DSP-4 in a research setting.

Mechanism of Action: Selective Targeting and Neurotoxicity

The selectivity of DSP-4 for noradrenergic neurons is a consequence of its specific biochemical interactions within these cells. The process can be broken down into several key steps:

-

Systemic Administration and Blood-Brain Barrier Penetration: Following systemic administration (typically via intraperitoneal injection), DSP-4, being a lipophilic molecule, readily crosses the blood-brain barrier to enter the central nervous system.[7][9][10]

-

Intracellular Cyclization: Once in the brain, DSP-4 undergoes a spontaneous intramolecular cyclization to form a highly reactive aziridinium ion.[6][7][9][10][15] This reactive intermediate is the primary mediator of its neurotoxic effects.

-

Uptake via the Norepinephrine Transporter (NET): The aziridinium ion is recognized and actively transported into noradrenergic nerve terminals by the norepinephrine transporter (NET), which is densely expressed on the presynaptic membrane of these neurons.[6][7][9][10] This transporter-mediated uptake is the critical step that confers selectivity, as neurons lacking NET are largely spared from the toxin's effects.[7]

-

Intracellular Alkylation and Neuronal Damage: Inside the neuron, the highly reactive aziridinium ion covalently binds to and alkylates various intracellular macromolecules, disrupting essential cellular functions and leading to oxidative stress, neuroinflammation, and ultimately, the degeneration of the nerve terminal.[3][4][15] While the axon terminals are the primary site of damage, the cell bodies in the locus coeruleus are often left intact, at least in the initial stages.[3][4][14]

The following diagram illustrates the proposed mechanism of DSP-4's neurotoxic action:

Experimental Protocols: In Vivo Administration of DSP-4

The successful induction of a noradrenergic lesion with DSP-4 requires careful attention to procedural details, including dose selection, solution preparation, and administration technique.

Dosage and Administration

The most commonly used dose of DSP-4 in rodents (mice and rats) is 50 mg/kg , administered via an intraperitoneal (i.p.) injection .[6][7][11][16][17] Some studies have employed a two-dose regimen, with two 50 mg/kg injections given one week apart, to ensure a more complete and lasting lesion.[3][4][16]

Preparation of DSP-4 Solution

DSP-4 hydrochloride is soluble in aqueous solutions. However, it is unstable and should be prepared fresh immediately before use.

Step-by-Step Protocol for DSP-4 Solution Preparation:

-

Calculate the required amount of DSP-4: Based on the body weight of the animals and the desired dose (e.g., 50 mg/kg), calculate the total mass of DSP-4 hydrochloride needed.

-

Choose a vehicle: Sterile, physiological saline (0.9% NaCl) is the most common vehicle for DSP-4 administration.[16]

-

Dissolve DSP-4: Weigh the calculated amount of DSP-4 and dissolve it in the appropriate volume of saline to achieve the desired final concentration for injection (typically 5-10 mg/mL). Ensure the solution is clear and free of particulates.

-

Protect from light: DSP-4 is light-sensitive, so the solution should be prepared in a light-protected container or wrapped in aluminum foil.[18]

-

Administer immediately: Due to its instability, the DSP-4 solution should be administered to the animals as soon as possible after preparation.[18] Any unused solution should be discarded.

Safety Precautions

DSP-4 is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[15][19] All procedures should be performed in a well-ventilated area or a chemical fume hood.

Assessment of Noradrenergic Neuron Degeneration

To validate the effectiveness of the DSP-4 lesion and to characterize its consequences, a combination of neurochemical, histological, and behavioral analyses is typically employed.

Neurochemical Analysis: Quantifying Norepinephrine Depletion

High-performance liquid chromatography (HPLC) with electrochemical detection is the gold standard for quantifying norepinephrine levels in brain tissue.[19] This technique allows for the precise measurement of norepinephrine and other monoamines, confirming the extent and selectivity of the DSP-4-induced lesion.

General HPLC Protocol for Norepinephrine Measurement:

-

Tissue Dissection: At the desired time point after DSP-4 administration, animals are euthanized, and the brains are rapidly dissected on ice. Specific brain regions of interest (e.g., hippocampus, prefrontal cortex) are isolated and immediately frozen on dry ice or in liquid nitrogen.[3] Samples can be stored at -80°C until analysis.[3]

-

Sample Homogenization: The frozen tissue is weighed and homogenized in a cold solution of perchloric acid (e.g., 0.1 M) to precipitate proteins and stabilize the catecholamines.[1][3][19][20]

-

Centrifugation and Filtration: The homogenate is centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the monoamines, is then filtered to remove any remaining particulate matter.[1][3]

-

HPLC Analysis: A small volume of the filtered supernatant is injected into the HPLC system. The monoamines are separated on a reverse-phase column and detected by an electrochemical detector.

-

Quantification: The concentration of norepinephrine is determined by comparing the peak area of the sample to that of known standards. Data are typically expressed as ng of norepinephrine per mg of tissue.

Table 1: Representative Norepinephrine Depletion Following DSP-4 Administration (50 mg/kg i.p.) in Rodents

| Brain Region | Time Post-DSP-4 | Percent Depletion of Norepinephrine | Reference |

| Hippocampus | 1 week | ~85-95% | [11][16] |

| Prefrontal Cortex | 1 week | ~80-90% | [11][16] |

| Cerebellum | 24 hours | Profound reduction | [21] |

| Pons | 1 week | Significant reduction | [3][4] |

| Hypothalamus | 24 hours | Minor decrease | [21] |

Note: The extent and time course of norepinephrine depletion can vary depending on the specific rodent strain, age, and experimental conditions.

Histological Analysis: Visualizing Neuronal Integrity

Immunohistochemistry (IHC) is a powerful technique for visualizing the structural changes in noradrenergic neurons following DSP-4 treatment. Staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, is commonly used to label noradrenergic neurons and their projections.[4][5][22] A reduction in TH-immunoreactive fibers in target brain regions provides visual confirmation of the neurotoxic effects of DSP-4.

General Immunohistochemistry Protocol for Tyrosine Hydroxylase:

-

Tissue Preparation: Animals are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, and cryoprotected in a sucrose solution.

-

Sectioning: The brains are sectioned on a cryostat or vibratome.

-

Immunostaining: The sections are incubated with a primary antibody against tyrosine hydroxylase.[5][17][23][24]

-

Detection: A fluorescently labeled secondary antibody that binds to the primary antibody is then applied.

-

Imaging: The sections are mounted on slides and imaged using a fluorescence microscope.

The following diagram outlines a typical experimental workflow for DSP-4 studies:

Behavioral Analysis: Assessing Functional Deficits

The depletion of norepinephrine can lead to a range of behavioral changes. A battery of behavioral tests can be used to assess the functional consequences of the DSP-4-induced lesion. The choice of tests will depend on the specific research question.

-

Anxiety-like Behavior: The elevated plus-maze and light-dark box are commonly used to assess anxiety levels.[2][13]

-

Cognitive Function: The Morris water maze and object recognition task can be used to evaluate learning and memory.[13][25]

-

Motor Activity: Open-field tests can measure general locomotor activity and exploratory behavior.[13][26][27]

-

Sensorimotor Gating: Pre-pulse inhibition of the acoustic startle response is a measure of sensorimotor gating.[2]

Applications and Limitations of the DSP-4 Model

The DSP-4 model of noradrenergic degeneration has been instrumental in advancing our understanding of the role of the locus coeruleus-norepinephrine system in a variety of contexts.

Applications:

-

Modeling Neurodegenerative Diseases: DSP-4 has been used to model the noradrenergic deficits observed in Alzheimer's disease and Parkinson's disease, helping to elucidate the contribution of this system to the cognitive and motor symptoms of these disorders.[3][4][5]

-

Investigating Psychiatric Disorders: The model is valuable for studying the role of norepinephrine in depression, anxiety, and stress-related disorders.[25]

-

Elucidating Fundamental Brain Functions: DSP-4-induced lesions have been used to explore the role of norepinephrine in attention, arousal, and cognitive processes.[17]

Limitations:

-

Incomplete Lesions: While highly effective, DSP-4 may not always produce a complete lesion of all noradrenergic terminals. The extent of the lesion should always be verified neurochemically and/or histologically.

-

Compensatory Mechanisms: The brain can exhibit compensatory changes in response to the noradrenergic lesion, such as receptor upregulation, which may influence the interpretation of behavioral results.[6]

-

Species and Strain Differences: The neurotoxic effects of DSP-4 can vary between different species and even between different strains of the same species.

-

Transient Effects on Peripheral Noradrenergic Neurons: DSP-4 can also have transient effects on peripheral sympathetic neurons, which should be considered when interpreting physiological data.[25]

Conclusion

N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride (DSP-4) is a powerful and selective tool for modeling the degeneration of noradrenergic neurons originating in the locus coeruleus. A thorough understanding of its mechanism of action, coupled with meticulous experimental technique and comprehensive post-lesion assessment, is essential for its effective use in neuroscience research. By providing a means to selectively deplete central norepinephrine, the DSP-4 model will continue to be a cornerstone in the investigation of noradrenergic function in health and disease, paving the way for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

-

Berridge, C. W., & Dunn, A. J. (1990). DSP-4-induced depletion of brain norepinephrine produces opposite effects on exploratory behavior 3 and 14 days after treatment. Psychopharmacology, 100(4), 504–508. [Link]

-

Iannitelli, A. F., Kelberman, M. A., Lustberg, D. J., Korukonda, A., McCann, K. E., Mulvey, B., Segal, A., Liles, L. C., Sloan, S. A., Dougherty, J. D., & Weinshenker, D. (2022). The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease. eNeuro, 9(6), ENEURO.0284-22.2022. [Link]

-

Hormigo, S., et al. (2012). The selective neurotoxin DSP-4 impairs the noradrenergic projections from the locus coeruleus to the inferior colliculus in rats. Frontiers in Neural Circuits, 6, 41. [Link]

-

Jancsar, S. M., & Telegdy, G. (2014). DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action. Neurotoxicology and Teratology, 43, 33-41. [Link]

-

Stenfors, C., & Ross, S. B. (2014). DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action. ResearchGate. [Link]

-

Grok. (n.d.). DSP-4. Grokipedia. Retrieved from [Link]

-

Jancsar, S. M., & Telegdy, G. (2014). DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action. Semantic Scholar. [Link]

-

O'Neill, E., et al. (2009). Central Noradrenergic Depletion by DSP-4 Prevents Stress-Induced Memory Impairments in the Object Recognition Task. Neuropsychopharmacology, 35(3), 731-741. [Link]

-

Jancsar, S. M., & Telegdy, G. (2014). DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action. PubMed. [Link]

-

de Oliveira, A. M., et al. (2006). HPLC determination of norepinephrine, 5-hydroxytyramine and 5-hydroxytryptamine in rat brain using sodium dodecyl sulphate as ion-pair. ResearchGate. [Link]

-

Gacsályi, I., et al. (2002). Determination of the Norepinephrine Level by High-Performance Liquid Chromatography to Assess the Protective Effect of MAO-B Inh. Journal of Liquid Chromatography & Related Technologies, 25(3), 495-499. [Link]

-

Aligning Science Across Parkinson's. (n.d.). Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Retrieved from [Link]

-

O'Neill, E., et al. (2020). Experimental timeline. Mice were administered two doses of DSP-4 (50...). ResearchGate. [Link]

-

Jancsar, S. M., & Telegdy, G. (2014). DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action. Semantic Scholar. [Link]

-

Iannitelli, A. F., et al. (2022). The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease. PubMed Central. [Link]

-

Various Authors. (n.d.). Nature of DSP-4-Induced Neurotoxicity in Handbook of Neurotoxicity. ResearchGate. [Link]

-

Iannitelli, A. F., et al. (2022). DSP-4 induces degeneration of noradrenergic terminals and oxidative... ResearchGate. [Link]

-

Iannitelli, A. F., et al. (2022). The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease. eNeuro. [Link]

-

Graziano, M., et al. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections V.1. Protocols.io. [Link]

-

Graziano, M., et al. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. protocols.io. [Link]

-

Synaptic Systems. (n.d.). Protocol for Tyrosine hydroxylase Antibody (Cat. No. 213 102) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Slide Mounted. Retrieved from [Link]

-

Synaptic Systems. (n.d.). Protocol for Tyrosine hydroxylase Antibody (Cat. No. 213 009) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining. Retrieved from [Link]

-

Taylor & Francis. (n.d.). DSP-4 – Knowledge and References. Retrieved from [Link]

-

Weinshenker, D., et al. (2002). Mice with chronic norepinephrine deficiency resemble amphetamine-sensitized animals. PNAS, 99(20), 13114-13119. [Link]

-

Carter, R. J., et al. (2009). Tests to assess motor phenotype in mice: a user's guide. Nature Reviews Neuroscience, 10(7), 497-508. [Link]

-

Fritschy, J. M., & Grzanna, R. (1989). Immunohistochemical analysis of the neurotoxic effects of DSP-4 identifies two populations of noradrenergic axon terminals. Neuroscience, 30(1), 181-197. [Link]

-

Szot, P., et al. (2010). A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat. PLoS ONE, 5(11), e14032. [Link]

-

Crawley, J. N. (2008). Assessments of Cognitive Deficits in Mutant Mice. ILAR Journal, 49(3), 284-302. [Link]

-

Waisman Center. (n.d.). Mouse Behavioral Tests. Retrieved from [Link]

-

Heneka, M. T., et al. (2002). DSP4 induces NE depletion and LC cell loss. Rats received two... ResearchGate. [Link]

-

Booze, R. M., et al. (1988). DSP-4 treatment produces abnormal tyrosine hydroxylase immunoreactive fibers in rat hippocampus. Experimental Neurology, 101(1), 75-86. [Link]

-

Spear, L. P., et al. (1996). DSP-4 Treatment Influences Olfactory Preferences of Developing Rats. Brain Research, 711(1-2), 26-33. [Link]

-

Cytiva. (n.d.). Preparation of 4-point solvent correction and samples for binding assay in 2% DMSO. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. waisman.wisc.edu [waisman.wisc.edu]

- 3. cores.emory.edu [cores.emory.edu]

- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 5. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]

- 6. Recovery of central noradrenergic neurons one year after the administration of the neurotoxin DSP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action | Semantic Scholar [semanticscholar.org]

- 11. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease | eNeuro [eneuro.org]

- 12. DSP-4-induced depletion of brain norepinephrine produces opposite effects on exploratory behavior 3 and 14 days after treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Behavioral and Transcriptomic Changes Following Brain-Specific Loss of Noradrenergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunohistochemical analysis of the neurotoxic effects of DSP-4 identifies two populations of noradrenergic axon terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sysy.com [sysy.com]

- 18. A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. DSP-4 treatment produces abnormal tyrosine hydroxylase immunoreactive fibers in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. protocols.io [protocols.io]

- 24. sysy.com [sysy.com]

- 25. Central noradrenergic depletion by DSP-4 prevents stress-induced memory impairments in the object recognition task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. web.math.princeton.edu [web.math.princeton.edu]

- 27. Assessments of Cognitive Deficits in Mutant Mice - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis and chemical properties of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride

An In-depth Technical Guide to N-(2-Chloroethyl)-N-methylbenzylamine Hydrochloride

An Exclusive Whitepaper for Professionals in Research, Development, and Chemical Synthesis

Abstract

This guide provides a comprehensive technical overview of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride (CAS No: 23510-18-1), a significant chemical intermediate belonging to the nitrogen mustard class of compounds.[1][2] We delve into its optimized synthesis protocols, elucidate the chemical principles governing its reactivity—most notably the formation of the highly electrophilic aziridinium ion—and discuss its critical physical and chemical properties.[3] This document serves as an essential resource for researchers and drug development professionals, offering field-proven insights into its handling, application, and characterization, underpinned by authoritative references.

Introduction: A Profile of a Reactive Intermediate

N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is a tertiary amine hydrochloride salt characterized by a benzyl group, a methyl group, and a reactive 2-chloroethyl side chain.[4][5] Its structural similarity to other nitrogen mustards makes it a potent alkylating agent, a property that defines its utility and its toxicological profile.[2][6] Historically, nitrogen mustards were developed as chemical warfare agents but were later repurposed as the first chemotherapeutic drugs due to their cytotoxic effects.[2] This compound, while not a therapeutic agent itself, serves as a crucial building block in the synthesis of pharmacologically active molecules, most notably α-adrenergic blockers. Its primary significance lies in its ability to undergo intramolecular cyclization to form a highly strained and reactive aziridinium cation, which readily alkylates nucleophiles.[3] Understanding the synthesis and chemical behavior of this intermediate is paramount for its effective and safe utilization in complex synthetic pathways.

Chemical and Physical Profile

A clear understanding of the fundamental properties of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is the foundation for its successful application in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | N-benzyl-2-chloro-N-methylethanamine;hydrochloride | [4] |

| CAS Number | 23510-18-1 | [4] |

| Molecular Formula | C10H15Cl2N | [4] |

| Molecular Weight | 220.14 g/mol | [4] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 136-138 °C | [7] |

| Solubility | Sparingly soluble in water, miscible with organic solvents like acetone | [8] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is a well-established, two-step process commencing from N-benzyl-N-methylethanolamine. The key to a high-yield, high-purity synthesis lies in the careful control of reaction conditions, particularly temperature and the exclusion of moisture.

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures which consistently report high yields.[7][9]

Step 1: Chlorination of N-benzyl-N-methylethanolamine

-

Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thionyl chloride (SOCl₂). The amount should be slightly in excess (approx. 1.04 molar equivalents) relative to the starting alcohol.[7] Cool the flask to 0°C in an ice bath.

-

Causality Insight: Using a slight excess of thionyl chloride ensures the complete conversion of the alcohol. The reaction is performed under a nitrogen atmosphere to prevent the ingress of atmospheric moisture, which would otherwise hydrolyze the thionyl chloride and reduce yield.

-

-

Addition of Substrate: Dissolve N-benzyl-N-methylethanolamine (1.0 molar equivalent) in an appropriate anhydrous solvent (e.g., chloroform or dichloromethane) and add it dropwise to the cooled thionyl chloride via the dropping funnel.[9] Maintain the temperature at 0°C during the addition.

-

Causality Insight: The reaction is highly exothermic. Slow, dropwise addition at 0°C is critical to control the reaction rate, prevent dangerous temperature spikes, and minimize the formation of side products.

-

-

Reaction Progression: After the addition is complete, allow the mixture to stir for 1 hour at 0°C, then let it warm to room temperature and stir for an additional 1-2 hours.[7][9]

-

Work-up and Isolation: Once the reaction is complete, the excess thionyl chloride and solvent are typically removed under reduced pressure. The resulting crude solid is then triturated with a non-polar solvent like diethyl ether to wash away impurities, yielding the final product as a white solid.[7]

-

Trustworthiness Check: The formation of a solid precipitate (the hydrochloride salt) upon reaction is a key indicator of success. Purity can be confirmed via melting point determination (136-138°C) and spectroscopic analysis.[7]

-

Characterization Methods

-

¹H NMR: Confirms the molecular structure by identifying the chemical shifts and splitting patterns of protons.[10]

-

HPLC-MS: Used to assess purity and confirm the molecular weight of the compound.[11] Methods using a C18 column with a mobile phase of acidified water and methanol are effective.[12][13]

Chemical Properties and Core Reactivity

The chemical behavior of N-(2-Chloroethyl)-N-methylbenzylamine is dominated by the 2-chloroethyl group. This moiety makes the compound a potent alkylating agent through a critical intramolecular cyclization reaction.

The Aziridinium Ion: The Key to Reactivity

In aqueous or protic solutions, the lone pair of electrons on the nitrogen atom attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular Sɴ2 reaction. This forms a highly strained, three-membered ring structure known as an aziridinium ion.[3]

Caption: Formation of the reactive aziridinium ion intermediate.

This aziridinium ion is a powerful electrophile. The high degree of ring strain makes it susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, carboxylates found in biological macromolecules), resulting in the covalent alkylation of the target. This mechanism is the basis for the biological activity of many nitrogen mustards.[3] The rate of aziridinium ion formation is a critical factor, with studies showing first-order rate constants of 0.12 min⁻¹ at 23°C and 0.40 min⁻¹ at 37°C for similar compounds.[3]

Safety, Handling, and Storage

N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is classified as a nitrogen mustard and must be handled with extreme caution.[1][2]

-

Toxicity: It is toxic if swallowed and causes skin irritation and serious eye damage.[4] As a member of the nitrogen mustard family, it should be considered a potential carcinogen and teratogen.[1][14]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles.[8]

-

Handling: Avoid creating dust. All manipulations should be performed carefully to prevent skin and eye contact.[8] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and incompatible materials such as strong oxidizing agents.[14]

Applications in Research and Drug Development

The primary utility of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is as a synthetic precursor. Its ability to form the reactive aziridinium intermediate allows for its use in constructing more complex molecules. A notable application is in the synthesis of α-adrenoceptor antagonists, such as phenoxybenzamine, where the chloroethylamine moiety is essential for covalently binding to and irreversibly blocking the receptor. This irreversible antagonism is a direct consequence of the alkylation mechanism described above.

Conclusion

N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is a valuable yet hazardous chemical intermediate. Its synthesis is straightforward but requires stringent control over reaction conditions to ensure safety and purity. The compound's utility is intrinsically linked to its chemical reactivity, specifically the formation of the electrophilic aziridinium ion. A thorough understanding of its properties, synthesis, and reactivity, coupled with rigorous safety protocols, is essential for any scientist or researcher utilizing this potent building block in their work.

References

-

PubChem. N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride. National Center for Biotechnology Information.

-

Centers for Disease Control and Prevention (CDC). Nitrogen Mustards Fact Sheet.

-

Centers for Disease Control and Prevention (CDC). Blister Agents HN-1, HN-2, HN-3 Nitrogen Mustards | Medical Management Guidelines.

-

Wikipedia. Nitrogen mustard.

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitrogen Mustard.

-

Centers for Disease Control and Prevention (CDC). Nitrogen Mustard | Chemical Emergencies.

-

ChemicalBook. N-BENZYL-BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE synthesis.

-

PrepChem.com. Synthesis of N-Benzyl-N-methyl-chloroethylamine Hydrochloride.

-

Google Patents. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.

-

J&K Scientific. N-(2-chloroethyl)-N-methylbenzylamine Hydrochloride.

-

PubChem. Methylbenzylamine hydrochloride. National Center for Biotechnology Information.

-

PrepChem.com. Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine.

-

PubChem. N,N-Bis(2-chloroethyl)benzylamine hydrochloride. National Center for Biotechnology Information.

-

PubChem. Benzenemethanamine, N-(2-chloroethyl)-, hydrochloride (1:1). National Center for Biotechnology Information.

-

Ransom, R. W., Kammerer, R. C., & Cho, A. K. (1982). Chemical transformations of xylamine (N-2'-chloroethyl-N-ethyl-2-methylbenzylamine) in solution. Pharmacological activity of the species derived from this irreversible norepinephrine uptake inhibitor. Molecular pharmacology, 21(2), 380–386.

-

BenchChem. Identifying and minimizing impurities in Bis(2-chloroethyl)amine hydrochloride synthesis.

-

Sigma-Aldrich. N-(2-CHLOROETHYL)-N-METHYLBENZYLAMINE HYDROCHLORIDE AldrichCPR.

-

Bidepharm. 4,5-Dimethyl-2-(1H-pyrazol-3-yl)phenol.

-

Wiley Online Library. N-(2-chloroethyl)-N-methylbenzylamine, hydrochloride - [1H NMR] - Chemical Shifts.

-

Repositório Institucional da UFSC.

-

ResearchGate. A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance.

-

JNCC Open Data. Carboniferous and Permian Igneous Rocks of Great Britain.

-

ResearchGate. Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles.

-

Bibliographie numérique nationale. Diagnostic participatif des contraintes et défis au développement du secteur agricole : cas de la petite irrigation au Niger.

-

Sigma-Aldrich. N-(2-CHLOROETHYL)-BENZYLAMINE HCL AldrichCPR.

-

Google Patents. US3240776A - N-(2-chloroethyl)aziridine and its preparation.

-

World Bank Open Knowledge Repository.

-

PubChem. N-2-Chloroethyl-N-methylaziridinium. National Center for Biotechnology Information.

Sources

- 1. dhd2.org [dhd2.org]

- 2. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 3. Chemical transformations of xylamine (N-2'-chloroethyl-N-ethyl-2-methylbenzylamine) in solution. Pharmacological activity of the species derived from this irreversible norepinephrine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride | C10H15Cl2N | CID 12822620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Nitrogen Mustard | Chemical Emergencies | CDC [cdc.gov]

- 7. prepchem.com [prepchem.com]

- 8. Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]

- 10. spectrabase.com [spectrabase.com]

- 11. N-BENZYL-BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. nj.gov [nj.gov]

N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride literature review

An In-Depth Technical Guide to N-(2-Chloroethyl)-N-methylbenzylamine Hydrochloride for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride, a versatile molecule with significant applications in both synthetic chemistry and neuropharmacological research. We will delve into its fundamental chemical properties, synthesis, mechanism of action, and practical applications, offering field-proven insights to guide researchers in its effective use.

Introduction and Chemical Identity

N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is a substituted nitrogen mustard derivative. The presence of the N-(2-chloroethyl) moiety is the cornerstone of its chemical reactivity, enabling it to act as a potent alkylating agent. This reactivity underpins its dual role: as a crucial intermediate in the synthesis of pharmaceuticals and as a potential neurotoxin for studying monoaminergic systems. Its hydrochloride salt form enhances stability and solubility in aqueous solutions for experimental use.

| Property | Value | Citation |

| IUPAC Name | N-benzyl-2-chloro-N-methylethanamine;hydrochloride | [1] |

| CAS Number | 23510-18-1 | |

| Molecular Formula | C₁₀H₁₅Cl₂N | [1] |

| Molecular Weight | 220.14 g/mol | [1] |

| Canonical SMILES | CN(CCCl)CC1=CC=CC=C1.Cl | N/A |

The Core Mechanism: Intramolecular Cyclization to a Reactive Aziridinium Ion

The biological and chemical activity of N-(2-Chloroethyl)-N-methylbenzylamine is not derived from the molecule itself, but from its rapid conversion into a highly strained and electrophilic intermediate: the aziridinium ion. This transformation is a classic example of neighboring group participation.

Causality of the Mechanism: In a neutral or physiological pH environment, the lone pair of electrons on the tertiary amine nitrogen attacks the adjacent carbon atom bearing the chlorine atom. Chlorine is a good leaving group, and this intramolecular nucleophilic substitution results in the formation of a stable three-membered ring containing a positively charged nitrogen atom. This cyclized cation is the active alkylating species. This mechanism is well-established for related nitrogen mustards like Xylamine and the neurotoxin DSP-4.[2][3] The high reactivity of the aziridinium ion stems from the significant ring strain, making it susceptible to attack by even weak nucleophiles, such as the functional groups found on proteins and nucleic acids.

Caption: Mechanism of activation via aziridinium ion formation.

Chemical Synthesis and Characterization

The most efficient and high-yielding synthesis of N-(2-Chloroethyl)-N-methylbenzylamine involves the chlorination of its corresponding alcohol precursor.[4] This method is superior to alternatives, such as reacting N-benzyl-methylamine with 1-bromo-2-chloroethane, which suffer from poor yields and the formation of dimeric by-products that require chromatographic separation.[4]

Experimental Protocol: Synthesis from N-(2-hydroxyethyl)-N-benzyl-methylamine

This protocol is adapted from the established use of this reaction in pharmaceutical synthesis.[4]

Rationale: Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary alcohols into alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, and the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion. The use of an anhydrous solvent like chloroform is critical to prevent the hydrolysis of thionyl chloride.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve N-(2-hydroxyethyl)-N-benzyl-methylamine (1.0 eq) in anhydrous chloroform.

-

Reagent Addition: While stirring at room temperature, slowly add thionyl chloride (1.1 eq) to the solution. Caution: This reaction is exothermic and releases HCl gas.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 30-60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully evaporate the solvent and excess thionyl chloride under reduced pressure.

-

Isolation: The resulting residue is the crude N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride. It can be purified further by recrystallization if necessary.

Caption: Workflow for the synthesis of the target compound.

Characterization: The final product should be characterized to confirm its identity and purity. Standard techniques include:

-

NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Applications in Research and Drug Development

Key Intermediate in Nicardipine Synthesis

N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is a well-established key intermediate in the industrial synthesis of Nicardipine, a dihydropyridine calcium channel blocker used to treat hypertension and angina.[4][5]

The Chemistry: The synthesis involves an alkylation reaction where the dihydropyridine-5-carboxylic acid precursor is esterified with N-(2-Chloroethyl)-N-methylbenzylamine. In this context, the compound serves as a stable, reactive handle to introduce the 2-(N-benzyl-N-methylamino)ethyl moiety onto the dihydropyridine core.

Caption: Role as an intermediate in Nicardipine synthesis.

Potential as a Selective Neurotoxin

The structural similarity of N-(2-Chloroethyl)-N-methylbenzylamine to the well-characterized neurotoxin DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine) suggests its potential use as a research tool for studying the noradrenergic system.[6]

Mechanism of Neurotoxicity (Hypothesized):

-

Uptake: Like norepinephrine, the benzylamine structure is recognized and transported into noradrenergic nerve terminals by the norepinephrine transporter (NET).[3] This active transport concentrates the compound inside the target neurons.

-

Activation: Inside the neuron, the compound cyclizes to its reactive aziridinium ion form.

-

Alkylation & Degeneration: The aziridinium ion irreversibly alkylates critical intracellular macromolecules, leading to oxidative stress, disruption of cellular function, and ultimately, the degeneration of the nerve terminal.[3]

This selectivity makes DSP-4 an invaluable tool for creating animal models of norepinephrine depletion to study its role in depression, memory, and neurodegenerative diseases.[6][7] By extension, N-(2-Chloroethyl)-N-methylbenzylamine could serve a similar purpose, although its specific potency and selectivity would require experimental validation.

Experimental Protocol: In Vitro Neurotoxicity Assay

This protocol provides a framework for assessing the neurotoxic potential of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride on a noradrenergic cell line, such as SH-SY5Y cells.

Self-Validating System: This protocol includes essential controls: a vehicle control to establish baseline viability, a positive control (DSP-4) to validate the assay's sensitivity to noradrenergic toxins, and a desipramine pre-treatment group to confirm that the toxicity is mediated by the norepinephrine transporter.

Step-by-Step Methodology:

-

Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach ~80% confluency in a 96-well plate.

-

Control Groups:

-

Vehicle Control: Treat cells with vehicle (e.g., sterile water or PBS).

-

Positive Control: Treat cells with a known concentration of DSP-4 (e.g., 10 µM).

-

Uptake Inhibition Control: Pre-incubate a set of wells with desipramine (a NET inhibitor, ~1 µM) for 30 minutes before adding the test compound.

-

-

Treatment: Prepare fresh serial dilutions of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride in culture media. Add to the appropriate wells and incubate for 24-48 hours.

-

Viability Assessment (MTT Assay):

-

Add MTT reagent to each well and incubate for 3-4 hours.

-

Solubilize the formazan crystals with DMSO or a similar solvent.

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value. Compare the toxicity in the presence and absence of desipramine to assess NET-dependent uptake.

Safety and Handling

N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is a hazardous compound and must be handled with appropriate precautions.[1]

| Hazard Statement | GHS Code | Description |

| Acute Toxicity, Oral | H301 | Toxic if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Skin Sensitization | H317 | May cause an allergic skin reaction |

| Serious Eye Damage | H318 | Causes serious eye damage |

| Respiratory Irritant | H335 | May cause respiratory irritation |

Handling Recommendations:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is a molecule of significant utility, bridging synthetic pharmaceutical chemistry and fundamental neuroscience research. Its reactivity, governed by the formation of an electrophilic aziridinium ion, allows it to serve as a versatile building block and a potential neuropharmacological probe. Understanding its core mechanism is key to leveraging its properties safely and effectively in the laboratory.

References

-

Di Stilo, A., et al. (1987). The Aziridinium Derivative of DSP4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine) Accelerates the Beating Rate of Isolated Rat Atria by Enhancing the Spontaneous Release of Noradrenaline. Naunyn-Schmiedeberg's Archives of Pharmacology, 336(4), 396-402. [Link]

-

Grokipedia. (n.d.). DSP-4. Retrieved from [Link]

-

Fink, K., et al. (1988). The neurotoxic compound N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP4) depletes endogenous norepinephrine and enhances release of [3H]norepinephrine from rat cortical slices. Journal of Neurochemistry, 51(4), 1097-1104. [Link]

-

Juntunen, J. (2005). Solvent neurotoxicity. Journal of Neurology, Neurosurgery & Psychiatry, 76(5), 621. [Link]

-

PubChem. (n.d.). N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Legin, A. A., et al. (2021). Synthesis of the aziridinium ion of 2-chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. ResearchGate. [Link]

-

PubChem. (n.d.). N,N-Bis(2-chloroethyl)benzylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzenemethanamine, N-(2-chloroethyl)-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

- Knez, M., et al. (1988). Process for the preparation of 2-(N-benzyl-N-methylamino-)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl-)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. U.S.

-

Ransom, R. W., et al. (1982). Chemical transformations of xylamine (N-2'-chloroethyl-N-ethyl-2-methylbenzylamine) in solution. Pharmacological activity of the species derived from this irreversible norepinephrine uptake inhibitor. Molecular Pharmacology, 21(2), 380-386. [Link]

-

Jonsson, G., et al. (1989). DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action. Progress in Brain Research, 79, 79-90. [Link]

-

Wockhardt Ltd. (2008). Process For The Preparation Of Nicardipine Or Salt Thereof. Indian Patent Application 1076/MUM/2008. [Link]

- Knez, M., et al. (1986). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical transformations of xylamine (N-2'-chloroethyl-N-ethyl-2-methylbenzylamine) in solution. Pharmacological activity of the species derived from this irreversible norepinephrine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]

- 5. EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]

- 6. grokipedia.com [grokipedia.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Neurotoxin DSP-4: A Technical Guide to its History, Mechanism, and Application in Neuroscience

Introduction: A Tool Forged for Selective Neurodegeneration